N-Propionyl-D-glucosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

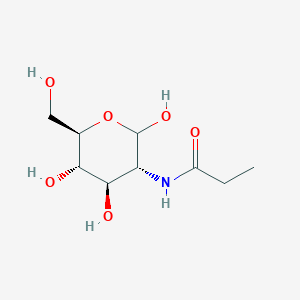

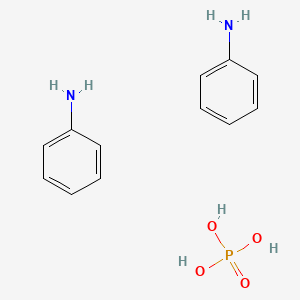

N-Propionyl-D-glucosamine: is a derivative of glucosamine, a naturally occurring amino sugar It is characterized by the presence of a propionyl group attached to the nitrogen atom of the glucosamine molecule

Mechanism of Action

Target of Action

N-Propionyl-D-glucosamine is a derivative of glucosamine, which is a common ingredient in nutritional supplements used for the relief of joint pain Glucosamine is known to be a precursor for glycosaminoglycans, a major component of joint cartilage .

Mode of Action

It is known that glucosamine supplements may help to rebuild cartilage . The amide-I mode in glucosamine, which could be present in this compound, exhibits both structural and solvent sensitivities that can be used to characterize the three-dimensional arrangement of sugar residues and their structural dynamics in glycopeptides .

Biochemical Pathways

This compound likely participates in the hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), a key metabolite used for N- or O-linked glycosylation . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP .

Pharmacokinetics

The solute-solvent interactions of this compound have been examined in water, methanol, and dimethylsulfoxide .

Result of Action

Glucosamine is commonly used over the counter as a treatment for arthritic joint pain .

Action Environment

The action of this compound is influenced by the solvent environment. Multiple structured this compound-solvent clusters are formed in water and methanol but are unlikely in dimethylsulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propionyl-D-glucosamine can be synthesized through the reaction of D-glucosamine with propionic anhydride or propionyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the N-propionyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve higher yields and purity. The use of microbial fermentation and enzymatic catalysis with chitinolytic enzymes is also explored for the production of glucosamine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Propionyl-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the propionyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: N-Propionyl-D-glucosamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of glycopeptides and other glycoconjugates.

Biology: In biological research, this compound is studied for its role in glycosylation processes. It is used to investigate the structural dynamics of sugar residues in glycopeptides .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting glycosylation pathways. It is also explored for its anti-inflammatory properties and potential use in treating joint disorders.

Industry: this compound is used in the production of biodegradable polymers and as a precursor in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of a propionyl group.

N-Butyryl-D-glucosamine: A derivative with a butyryl group.

N-Formyl-D-glucosamine: A derivative with a formyl group.

Uniqueness: N-Propionyl-D-glucosamine is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity and its interactions with enzymes and other biomolecules, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEOJYOKWPEKKN-JOHDSVJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Propionyl-D-glucosamine impact bacterial growth and enzyme regulation?

A: Research indicates that this compound significantly affects the growth and enzyme regulation of bacteria like Bacillus subtilis. [] It acts as a repressor for the enzyme L-glutamine-D-fructose-6-phosphate aminotransferase (Gm-6-P synthetase), a key enzyme in the synthesis of glucosamine-6-phosphate. [] This repression suggests a potential role of this compound in regulating bacterial cell wall synthesis, as glucosamine-6-phosphate is a precursor for cell wall components. Further investigation is needed to understand the full extent of its impact on bacterial growth and the potential implications for developing new antibacterial agents.

Q2: What makes the vibrational properties of this compound interesting from a spectroscopic perspective?

A: The "amide-I mode," an infrared absorption band primarily associated with the C=O stretching vibration in the amide unit of this compound, exhibits interesting solvent-dependent behavior. [] Studies using infrared spectroscopies reveal that this mode is sensitive to the type of solvent, indicating the formation of distinct this compound-solvent clusters in water and methanol. [] This sensitivity allows researchers to probe the three-dimensional structure and dynamics of sugar residues in more complex molecules like glycopeptides. Additionally, the faster vibrational relaxation rate of the amide-I mode in this compound compared to simpler molecules like N-methylacetamide suggests a potential energy transfer pathway involving the sugar unit, which warrants further exploration. []

Q3: Does Aeromonas hydrophila produce this compound, and if so, what is its potential significance?

A: Yes, analysis of the methanolic extract of Aeromonas hydrophila using gas chromatography-mass spectrometry (GC-MS) revealed the presence of this compound among other bioactive compounds. [] This finding is particularly interesting as Aeromonas hydrophila is known to produce various secondary metabolites with potential applications in medicine and agriculture. While the specific role and importance of this compound production by this bacterium remain to be fully elucidated, this finding opens avenues for exploring its potential antifungal properties and applications in various fields. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)